(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride
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Overview
Description
(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a crucial structural motif in many biologically active molecules .
Preparation Methods
The synthesis of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride typically involves the reaction of 4-ethylimidazole with formaldehyde followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods often utilize multi-step synthesis involving the formation of intermediate compounds, which are then converted to the final product through various chemical reactions .
Chemical Reactions Analysis
(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ethyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
(4-ethyl-1H-imidazol-2-yl)methanol hydrochloride can be compared with other imidazole derivatives, such as:
4-methyl-5-imidazolemethanol hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
1-methyl-1H-imidazol-2-yl)methanol: Lacks the hydrochloride salt form and has a different substitution pattern on the imidazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-ethyl-1H-imidazol-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5-3-7-6(4-9)8-5;/h3,9H,2,4H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNDEJPNQSAQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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